
1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound featuring a pyrazole ring fused with a benzo[1,3]dioxole moiety and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often include the use of catalysts such as iodine and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistent yields and purity. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions include various substituted pyrazoles and benzo[1,3]dioxole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This effect is particularly relevant in conditions such as arthritis and inflammatory bowel disease.
Anticancer Activity
Preliminary studies have shown that 1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. These findings suggest its potential as a chemotherapeutic agent.
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Efficacy
In a study conducted on cultured neuronal cells, the administration of this compound resulted in a significant reduction in oxidative stress markers compared to control groups. This suggests its potential utility in neuroprotective strategies against conditions like Alzheimer's disease.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound revealed that it effectively reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. These findings support its application in developing therapies for chronic inflammatory conditions.
Case Study 3: Cancer Cell Line Testing
In vitro testing against breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This positions it as a promising candidate for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Indole Derivatives: Share a similar aromatic structure and are known for their biological activities.
Pyrazole Derivatives: Exhibit similar chemical reactivity and are used in various pharmaceutical applications.
Benzo[1,3]dioxole Derivatives: Known for their applications in material science and medicinal chemistry.
Uniqueness: 1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid is unique due to its combined structural features, which confer a distinct set of chemical and biological properties.
Biological Activity
1-(4-Aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid (often referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. The compound is characterized by its pyrazole core, which is known for various pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of compound 1 can be represented as follows:
The biological activity of compound 1 is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. Notably, the pyrazole moiety is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Anticancer Activity
Recent studies have demonstrated that compound 1 exhibits significant anticancer properties. In vitro assays showed that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, a study indicated that compound 1 reduced cell viability in human breast cancer cells by approximately 60% at a concentration of 50 µM after 48 hours of treatment .
Antimicrobial Properties
Compound 1 has also been evaluated for its antimicrobial activity. In a series of tests against gram-positive and gram-negative bacteria, it demonstrated moderate antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of compound 1 has been assessed through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a dose-dependent inhibition of NO production, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compound 1. Modifications at various positions on the pyrazole ring have been explored:
- Substituents on the phenyl group : Electron-donating groups at the para position enhance anti-inflammatory activity.
- Alterations on the benzodioxole moiety : Substituents that increase lipophilicity improve cellular uptake and bioavailability.
A comparative analysis of similar compounds revealed that modifications leading to increased electron density on the aromatic rings typically correlate with enhanced biological activity .
Data Tables
Biological Activity | Assay Type | Concentration | Effect |
---|---|---|---|
Anticancer | Cell Viability Assay | 50 µM | ~60% reduction in viability |
Antimicrobial | MIC Assay | 32 - 128 µg/mL | Effective against S. aureus |
Anti-inflammatory | NO Production Inhibition Assay | Varies | Dose-dependent inhibition observed |
Case Studies
Several case studies have highlighted the therapeutic potential of compound 1:
- Breast Cancer Study : A recent study published in Food and Chemical Toxicology reported that treatment with compound 1 led to significant tumor regression in xenograft models of breast cancer .
- Infection Models : In vivo studies demonstrated that compound 1 reduced bacterial load in infected mice models, suggesting its applicability as an adjunct therapy for bacterial infections .
Q & A
Q. Basic: What are the standard synthetic protocols for preparing 1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid?
The compound is synthesized via multi-step protocols involving:
- Condensation reactions to form the pyrazole core, often starting with substituted hydrazines and β-ketoesters or diketones (e.g., 1,5-diarylpyrazole templates) .
- Functionalization steps : Introduction of the 4-aminophenyl and benzodioxole groups via Suzuki coupling or nucleophilic substitution, followed by hydrolysis of ester intermediates to yield the carboxylic acid .
- Purification : Column chromatography or recrystallization to isolate the product, validated by NMR and mass spectrometry .
Q. Advanced: How can researchers optimize reaction yields for pyrazole-ring formation in this compound?
Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for aryl group introduction .
- Solvent systems : Polar aprotic solvents like DMF improve solubility of intermediates, while controlled pH (via K₃PO₄) minimizes side reactions .
- Temperature gradients : Multi-step reactions often require gradual heating (e.g., 80–120°C) to stabilize reactive intermediates .
Q. Basic: Which spectroscopic techniques are critical for structural elucidation?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., NH₂ at δ 6.5–7.0 ppm, benzodioxole protons at δ 5.9–6.2 ppm) and confirms substitution patterns .
- FTIR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzodioxole (C-O-C ~1250 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~378.12) and fragmentation patterns .
Q. Advanced: How are contradictions in spectral data resolved during characterization?
- Cross-validation : Compare experimental data with computational predictions (DFT for NMR shifts) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., pyrazole substitution sites) via bond-length analysis (C-N: ~1.33 Å, C-C: ~1.40 Å) .
- Tandem MS/MS : Differentiates isobaric fragments (e.g., benzodioxole vs. phenyl groups) .
Q. Basic: What role do the benzodioxole and aminophenyl groups play in biological activity?
- Benzodioxole : Enhances lipophilicity and π-π stacking with target proteins (e.g., antifungal activity via membrane disruption) .
- 4-Aminophenyl : Acts as a hydrogen-bond donor, critical for binding to enzymes (e.g., factor Xa inhibition) .
Q. Advanced: How can crystallographic data be refined for this compound using SHELX?
- Data collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes refinement errors .
- SHELXL parameters : Use TWIN/BASF commands for twinned crystals and ISOR restraints for disordered benzodioxole rings .
- Validation : Check R-factor convergence (target: <0.05) and ADP (atomic displacement parameter) consistency .
Q. Basic: What in vitro assays are used to evaluate its antifungal potential?
- Broth microdilution : Minimum inhibitory concentration (MIC) against Candida albicans and Aspergillus fumigatus .
- Time-kill kinetics : Assesses fungicidal vs. fungistatic effects at 24–48 hours .
Q. Advanced: How are structure-activity relationships (SAR) studied for pyrazole derivatives?
- Analog synthesis : Modify substituents (e.g., replace benzodioxole with isoxazole) and test activity .
- Molecular docking : Predict binding affinity to targets (e.g., fungal CYP51 or human factor Xa) using AutoDock or Schrödinger .
- Pharmacokinetic profiling : Measure logP (lipophilicity) and plasma protein binding to optimize bioavailability .
Q. Basic: What are common synthetic impurities, and how are they detected?
- By-products : Unreacted intermediates (e.g., ester precursors) or regioisomers from pyrazole cyclization .
- Analytical methods : HPLC with UV detection (λ = 254 nm) and LC-MS for trace impurity profiling .
Q. Advanced: How do researchers address low solubility in pharmacological assays?
Properties
IUPAC Name |
1-(4-aminophenyl)-5-(1,3-benzodioxol-5-yl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c18-11-2-4-12(5-3-11)20-14(8-13(19-20)17(21)22)10-1-6-15-16(7-10)24-9-23-15/h1-8H,9,18H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSNPWJIQHKTOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3C4=CC=C(C=C4)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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